5-Acetamido-2-formylbenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2-formylbenzene-1-sulfonic acid is an organic compound with the molecular formula C9H9NO5S It is a derivative of benzenesulfonic acid, characterized by the presence of an acetamido group at the 5-position and a formyl group at the 2-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-formylbenzene-1-sulfonic acid typically involves the acylation of 2-formylbenzenesulfonic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation processes using advanced reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetamido-2-formylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: 5-Acetamido-2-carboxybenzene-1-sulfonic acid.
Reduction: 5-Acetamido-2-hydroxymethylbenzene-1-sulfonic acid.
Substitution: Sulfonate esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-2-formylbenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism by which 5-Acetamido-2-formylbenzene-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory and analgesic effects. The formyl and acetamido groups play crucial roles in binding to the active site of the enzyme, thereby modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Formylbenzenesulfonic acid: Lacks the acetamido group, making it less versatile in certain chemical reactions.
5-Acetamido-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications
Uniqueness
5-Acetamido-2-formylbenzene-1-sulfonic acid is unique due to the presence of both acetamido and formyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
65180-77-0 |
---|---|
Molekularformel |
C9H9NO5S |
Molekulargewicht |
243.24 g/mol |
IUPAC-Name |
5-acetamido-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C9H9NO5S/c1-6(12)10-8-3-2-7(5-11)9(4-8)16(13,14)15/h2-5H,1H3,(H,10,12)(H,13,14,15) |
InChI-Schlüssel |
DFWBWDAUEDIYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.